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Compound of Interest

Compound Name: Celgosivir

Cat. No.: B1668368 Get Quote

Welcome to the technical support center for Celgosivir. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on common

challenges and questions that may arise during in vivo experiments with Celgosivir.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: We are not observing the expected antiviral efficacy of Celgosivir in our in vivo model.

What are the potential reasons?

A1: Several factors can contribute to lower-than-expected in vivo efficacy. Consider the

following:

Dosing Regimen: Pre-clinical studies in mice have shown that the dosing schedule is critical.

A twice-daily (BID) or even four-times-daily regimen has demonstrated higher efficacy

compared to a single daily dose.[1][2][3][4] This is likely due to the rapid metabolism of

Celgosivir to its active form, castanospermine, and its subsequent clearance.[3][5]

Timing of Treatment Initiation: The therapeutic window for Celgosivir appears to be narrow.

In animal models, treatment initiated at the time of infection or shortly after shows the most

significant effect.[1][6] When treatment is delayed until peak viremia, as is often the case in

clinical settings, the efficacy is diminished.[1][6]
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Animal Model: The most commonly used model, the AG129 mouse (deficient in type I and II

interferon receptors), has limitations and may not fully recapitulate human dengue disease.

[1] Discrepancies between promising results in this model and human clinical trials have

been noted.[1]

Viral Strain and Serotype: The efficacy of Celgosivir can be dependent on the specific viral

strain and serotype being studied.[1]

Q2: What is the recommended dosing schedule for Celgosivir in mouse models?

A2: Based on published studies, a twice-daily (BID) intraperitoneal (i.p.) injection of 25-50

mg/kg has been shown to be protective in lethal mouse models of dengue virus infection.[2][3]

[4] Some studies suggest that a four-times-daily regimen may be even more effective,

especially when treatment is initiated after the onset of viremia.[1][6]

Q3: Celgosivir is a prodrug of castanospermine. How does this affect its in vivo activity?

A3: Celgosivir is rapidly and extensively converted to castanospermine in vivo.[3][5][7][8][9]

This rapid conversion is a key pharmacokinetic feature. Celgosivir was designed to have

better oral bioavailability than castanospermine.[4] When designing experiments, it is important

to consider the pharmacokinetics of both Celgosivir and castanospermine. The efficacy of

Celgosivir is attributed to the action of castanospermine, which inhibits the host enzyme α-

glucosidase I.[1][7][8]

Q4: Have combination therapies with Celgosivir shown any promise?

A4: Yes, particularly in the context of Hepatitis C Virus (HCV). While Celgosivir as a

monotherapy for HCV was not highly effective, it demonstrated a synergistic effect when

combined with pegylated interferon alfa-2b and ribavirin in Phase II clinical trials.[7][8][9][10]

This suggests that combination therapy could be a viable strategy to enhance the in vivo

efficacy of Celgosivir for other viral infections as well.

Quantitative Data Summary
Table 1: In Vitro Efficacy of Celgosivir
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Virus Assay Type Cell Line IC50 / EC50 Reference

Bovine Viral

Diarrhea Virus

(BVDV)

In vitro assay Not specified 1.27 µM (IC50) [2]

Bovine Viral

Diarrhea Virus

(BVDV)

Plaque assay Not specified 16 µM (IC50) [2]

Bovine Viral

Diarrhea Virus

(BVDV)

Cytopathic effect

assay
Not specified 47 µM (IC50) [2]

Human

Immunodeficienc

y Virus (HIV-1)

Not specified
HIV-infected T

cells

2.0 ± 2.3 µM

(IC50)
[2]

Dengue Virus

Serotype 2

(DENV2)

Not specified Not specified 0.2 µM (EC50) [2]

Dengue Virus

Serotypes 1, 3, 4

(DENV)

Not specified Not specified < 0.7 µM (EC50) [2]

Dengue Virus

Serotype 2

(DENV2)

Viral secretion
Primary human

macrophages
5 µM (EC50) [11][12]

Table 2: In Vivo Efficacy of Celgosivir in AG129 Mouse Model (Dengue)
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Dosage Regimen Treatment Initiation Outcome Reference

50 mg/kg BID for 5

days
Day 0, 1, or 2

Full protection from

lethal infection
[2]

50, 25, or 10 mg/kg

BID
Not specified

More protective than a

single 100 mg/kg dose
[2][3][4]

33.3 mg/kg t.i.d. Not specified

Significant reduction

in circulating viral

RNA

[13]

25 mg/kg BID for 3

days
Day 0 post-infection

Significant reduction

in viremia
[6]

25 mg/kg BID for 3

days
Day 3 post-infection No benefit [6]

Table 3: Pharmacokinetics of Celgosivir in Humans (CELADEN Trial)

Parameter Value Reference

Prodrug Conversion
Rapidly converted to

castanospermine
[5][12]

Castanospermine Mean Peak

Conc. (Cmax)
5727 ng/mL (30.2 µM) [5][12][14]

Castanospermine Mean

Trough Conc. (Cmin)
430 ng/mL (2.3 µM) [5][12][14]

Castanospermine Half-life

(t1/2)
2.5 (± 0.6) hours [5][12][14]

Experimental Protocols
Protocol 1: In Vivo Efficacy of Celgosivir in a Lethal AG129 Mouse Model of Dengue Virus

Infection

Animal Model: Use AG129 mice, which are deficient in both type I and II interferon receptors.
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Virus Strain: A mouse-adapted dengue virus strain (e.g., DENV-2 strain S221) is used to

induce a lethal infection.

Infection: Infect mice with a lethal dose of the virus via intraperitoneal (i.p.) or intravenous

(i.v.) injection.

Treatment Groups:

Vehicle control (e.g., saline or PBS).

Celgosivir treatment group(s) at desired concentrations (e.g., 25 mg/kg, 50 mg/kg).

Drug Administration:

Prepare Celgosivir in a suitable vehicle.

Administer Celgosivir via i.p. injection.

Dosing schedule: Typically twice daily (BID) for 5-7 days.

Treatment initiation: Begin treatment at the time of infection (Day 0) or at specified time

points post-infection.

Monitoring:

Monitor mice daily for morbidity (e.g., weight loss, ruffled fur, paralysis) and mortality for a

period of 10-21 days.

Collect blood samples at various time points (e.g., days 1, 3, 7 post-infection) via

submandibular or retro-orbital bleeding to measure viremia.

Endpoint Analysis:

Survival: Plot survival curves (Kaplan-Meier) and compare between groups.

Viremia: Quantify viral load in serum using plaque assays or quantitative real-time PCR

(qRT-PCR).
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Clinical Signs: Score clinical signs of disease.

Protocol 2: In Vitro Plaque Reduction Neutralization Test (PRNT)

Cell Culture: Seed susceptible cells (e.g., Vero or BHK-21 cells) in 12-well or 24-well plates

and grow to confluency.

Virus Preparation: Prepare serial dilutions of the virus stock.

Compound Preparation: Prepare serial dilutions of Celgosivir in cell culture medium.

Infection and Treatment:

Pre-incubate the cells with the different concentrations of Celgosivir for a specified period

(e.g., 1-2 hours).

Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per

well).

After the virus adsorption period, remove the inoculum and overlay the cells with a semi-

solid medium (e.g., containing carboxymethylcellulose or agar) with the corresponding

concentrations of Celgosivir.

Incubation: Incubate the plates for several days to allow for plaque formation.

Plaque Visualization:

Fix the cells with a fixative solution (e.g., 4% formaldehyde).

Stain the cells with a staining solution (e.g., crystal violet).

Data Analysis:

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each concentration of Celgosivir
compared to the untreated virus control.
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Determine the EC50 value (the concentration of the compound that inhibits plaque

formation by 50%).
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Caption: Mechanism of action of Celgosivir.
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Caption: Experimental workflow for in vivo Celgosivir efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1668368#improving-the-in-vivo-efficacy-of-celgosivir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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